molecular formula C11H20N2O2 B2773339 tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 1638744-92-9

tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B2773339
CAS No.: 1638744-92-9
M. Wt: 212.293
InChI Key: FNODMLLSUDSGEV-QMMMGPOBSA-N
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Description

tert-butyl (7R)-7-amino-5-azaspiro[24]heptane-5-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom

Preparation Methods

The synthesis of tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable amine with a spirocyclic ketone, followed by protection of the amino group with a tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired quality of the final product .

Chemical Reactions Analysis

tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into unique binding sites on these targets, modulating their activity. The exact pathways involved in these interactions depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate can be compared with other similar spirocyclic compounds, such as:

Biological Activity

tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate, with a molecular formula of C11_{11}H20_{20}N2_2O2_2 and CAS number 1638744-92-9, is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Weight : 212.29 g/mol
  • Purity : 97%
  • IUPAC Name : tert-butyl (R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate
  • Structural Formula :
    CC C C OC O N1C C H N C2 CC2 C1\text{CC C C OC O N1C C H N C2 CC2 C1}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The spirocyclic structure allows for unique conformational flexibility, which may enhance its binding affinity to specific targets.

Key Mechanisms:

  • Neurotransmitter Modulation : The compound has been shown to influence the activity of neurotransmitters such as serotonin and dopamine, potentially impacting mood disorders and neurodegenerative diseases.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions like obesity and diabetes.

Biological Activity Studies

A variety of studies have been conducted to assess the biological activity of this compound:

Study TypeFindings
In vitro assaysDemonstrated inhibition of specific enzyme activities related to metabolism.
Animal modelsShowed potential antidepressant effects through modulation of serotonin pathways.
Binding studiesHigh affinity for certain receptor sites implicated in mood regulation.

Case Studies

  • Neuropharmacological Study :
    • A study involving animal models indicated that administration of this compound resulted in significant improvements in depressive-like behaviors, suggesting its potential as an antidepressant agent.
  • Metabolic Research :
    • Research on metabolic effects revealed that the compound may reduce fat accumulation in adipose tissues by inhibiting lipogenic enzymes, indicating a possible role in obesity management.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are necessary to establish safety margins and potential side effects.

Properties

IUPAC Name

tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(7-13)4-5-11/h8H,4-7,12H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNODMLLSUDSGEV-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C2(C1)CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638744-92-9
Record name tert-Butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate
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